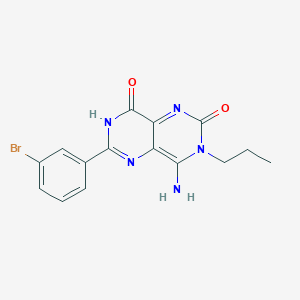
6-(3-溴苯基)-4-亚氨基-3-丙基-1,3,7-三氢-5,7-二氮杂喹唑啉-2,8-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound , 6-(3-Bromophenyl)-4-imino-3-propyl-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione, is a derivative of the quinazoline class of compounds. Quinazolines are heterocyclic compounds that have found applications in various fields, including medicinal chemistry due to their diverse biological activities. The structure of the compound suggests the presence of a bromophenyl group, which is a common moiety in pharmaceuticals and can significantly affect the biological activity of the compound.
Synthesis Analysis
While the specific synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized through various methods. For instance, the synthesis of 2H-indazole-4,7-dione derivatives has been achieved through the 1,3-dipolar cycloaddition of phenylsydnone with p-toluquinone, followed by bromination to introduce a bromo substituent . This method could potentially be adapted for the synthesis of the compound by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by a bicyclic system consisting of two nitrogen atoms in a fused ring. The crystal structure of a related compound, 6-bromo-5-methyl-2-phenyl-2H-indazole-4,7-dione, has been determined using single-crystal X-ray diffraction, revealing a monoclinic space group with specific bond angles and lengths . This information is crucial for understanding the three-dimensional conformation of the compound and its potential interactions with biological targets.
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions, including interactions with nucleophilic reagents. For example, 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione reacts with water, alcohols, ammonia, and amines to yield different substituted quinazolines . These reactions are important for further functionalization of the quinazoline core and could be relevant for the modification of the compound to enhance its biological properties or solubility.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. For instance, the presence of a bromophenyl group can affect the compound's lipophilicity, which is an important factor in drug design. The melting point, solubility, and stability of these compounds can be determined experimentally, and such data are essential for the development of pharmaceutical formulations. Although the specific properties of the compound are not provided, related compounds have been characterized, such as a Biginelli-type cyclocondensation product with a melting point of 174-175°C .
科学研究应用
抗肿瘤活性
一项研究探讨了各种喹唑啉二酮的设计、合成和生物学评价,包括与所讨论化合物具有结构相似性的化合物,以了解其潜在的抗肿瘤特性。这些化合物对人结肠癌 (HCT116) 和人肝细胞癌 (HEP-G2) 细胞系显示出显着的效力,表明它们具有作为抗肿瘤剂的潜力 (Abeer N. Al-Romaizan, N. Ahmed, Sherin M. Elfeky, 2019).
抗菌活性
对新型杂环的合成和表征的研究导致了具有显着抗菌活性的化合物的开发。例如,新型 6-乙氧基-6-氧化-3-氧代(硫代)(亚氨基)-5-取代-2,7-二氢-1,2,4-三唑并[3,4-e][1,2,3]二氮杂磷杂环对各种细菌和真菌菌株表现出显着的抗菌作用,展示了此类化合物在开发新型抗菌剂方面的广泛潜力 (T. Ali, M. Assiri, 2021).
抗氧化特性
一项关于溴酚的研究,包括来自红藻的含氮化合物,揭示了对 DPPH 自由基的有效清除活性。这些发现表明,具有与所讨论化合物相同的结构特征的此类溴酚在食品和制药领域作为天然抗氧化剂具有潜在应用 (Ke-kai Li, Xiao‐Ming Li, J. Gloer, Bin-Gui Wang, 2012).
合成和表征
已经详细介绍了稠合和螺环杂环的合成和表征,包括那些具有溴元素和复杂结构的杂环。这些过程涉及超声波方法等创新方法,突出了此类复杂分子的合成策略的多功能性和适应性 (V. Dabholkar, Mihir M. Wadkar, 2009).
自由基清除活性
对来自海洋来源的溴酚与核苷酸碱基的自由基清除活性的研究证明了这些化合物的显着抗氧化潜力。这项研究强调了具有与目标化合物相同的溴取代基的溴酚在开发抗氧化剂方面的价值 (Ming Ma, Jielu Zhao, Su-Juan Wang, Shuai Li, Yong-chun Yang, Jiangong Shi, Xiao Fan, Lan He, 2007).
作用机制
未来方向
属性
IUPAC Name |
4-amino-6-(3-bromophenyl)-3-propyl-7H-pyrimido[5,4-d]pyrimidine-2,8-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN5O2/c1-2-6-21-12(17)10-11(19-15(21)23)14(22)20-13(18-10)8-4-3-5-9(16)7-8/h3-5,7H,2,6,17H2,1H3,(H,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFNQNSUESWJOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C2C(=NC1=O)C(=O)NC(=N2)C3=CC(=CC=C3)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

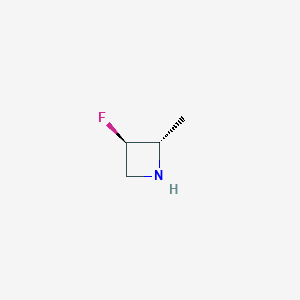
![[4-(4-Methoxyphenyl)-2-phenyl-1,3-thiazol-5-yl]acetic acid](/img/structure/B2503812.png)
![2-{[1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}-N-1-naphthylacetamide](/img/structure/B2503813.png)
![2-{[1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline](/img/structure/B2503816.png)
![2-[(3,3-Difluorocyclobutyl)methoxy]pyridine-4-carbonitrile](/img/structure/B2503817.png)
![(E)-4-(N-butyl-N-ethylsulfamoyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2503819.png)
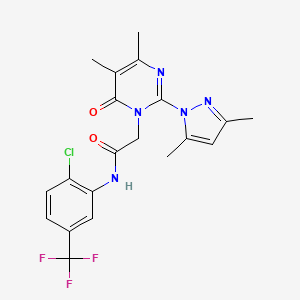

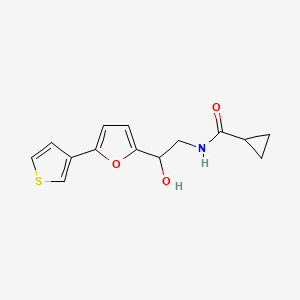
![[1,1'-Bicyclohexyl]-4-carbonitrile,4,4'-dipentyl-, (cis,trans)-](/img/structure/B2503824.png)
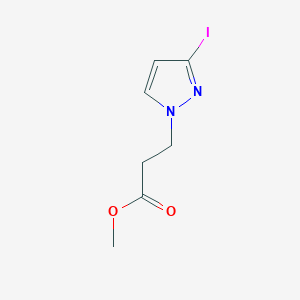
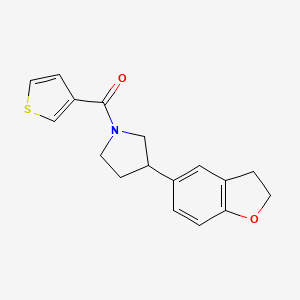
![3-(4-Methylphenyl)isoxazolo[5,4-b]pyridine-5-carbaldehyde](/img/structure/B2503828.png)
![(E)-N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2503829.png)